![molecular formula C11H10Cl2N2O2 B1326435 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline CAS No. 1044768-40-2](/img/structure/B1326435.png)
4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
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Description
4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (4-Cl-CM-6,7-DMQ) is a synthetic quinazoline derivative with potential therapeutic applications. It is a small molecule that can be used as a ligand in a variety of biochemical and physiological processes. The synthesis of 4-Cl-CM-6,7-DMQ is relatively straightforward and can be accomplished in a laboratory setting. It has been studied for its utility in scientific research and has the potential to be used in a variety of therapeutic applications.
Scientific Research Applications
Anti-inflammatory Research
The structure of “4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline” suggests potential applications in anti-inflammatory research. Compounds with similar structures have been studied for their anti-inflammatory activities, providing a basis for further exploration of this compound in the same field. Detailed structure-activity relationship (SAR) analysis could lead to the synthesis of novel analogs with enhanced activities and minimal toxicity .
Synthetic Chemistry
This compound could serve as a precursor in synthetic chemistry for creating novel pyrimidine analogs. A rational and short synthesis route from commercially available materials indicates its utility in developing new molecules with potential biological activities .
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNREQVLKZEOQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647976 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |
CAS RN |
1044768-40-2 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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